molecular formula C8H14O B1597328 3,4,4-Trimethyl-1-pentyn-3-ol CAS No. 993-53-3

3,4,4-Trimethyl-1-pentyn-3-ol

Cat. No.: B1597328
CAS No.: 993-53-3
M. Wt: 126.2 g/mol
InChI Key: XXWIEGOAVMLISY-UHFFFAOYSA-N
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Description

3,4,4-Trimethyl-1-pentyn-3-ol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • 3,4,4-Trimethyl-1-pentyn-3-ol is used in the synthesis of organotin compounds, which are analyzed using X-ray diffraction and NMR spectroscopy to understand their structural properties and interactions, such as tin atom geometry and HO→Sn coordination (Kayser et al., 1994).

Catalytic Applications

  • This compound is involved in intramolecular hydroalkoxylation and hydroamination of alkynes. It is used to study the kinetics and mechanisms of these reactions, which are important in the synthesis of cyclic compounds (Pouy et al., 2012).

Microwave-Assisted Synthesis

  • It serves as a precursor in microwave-assisted synthesis processes, like the tandem oxyanionic 5-exo dig cyclization-Claisen rearrangement sequence, which is utilized for creating cyclohept-4-enone derivatives (Li et al., 2007).

Molecular Spectroscopy Studies

  • The compound is studied for its molecular properties, like low barrier methyl rotation, using microwave spectroscopy. This provides insights into the conformational dynamics of molecules containing a propynyl methyl group (Eibl et al., 2016).

Organometallic Chemistry

  • In organometallic chemistry, it is used to synthesize carbohydrate-derived 4-pentyn-1-ols from spirocyclic oxirane precursors. These are further used to create spirocyclic 2-oxacyclohexylidene metal complexes (Weyershausen et al., 2000).

Computational Chemistry

  • Computational studies utilize this compound to understand mechanisms like cycloisomerization in the presence of catalysts like tungsten carbonyl. These studies aid in clarifying reaction pathways and selectivities (Sheng et al., 2002).

Fragrance Chemistry

  • The compound is also explored in the synthesis of isomeric alcohols and their analogues for evaluating their odor characteristics. This is significant in the field of fragrance and cosmetic chemistry (Obara & Wawrzeńczyk, 1998).

Chemical Engineering Applications

  • In chemical engineering, it's used in studies like the catalytic hydrogenation of 3-methyl-1-pentyn-3-ol in a capillary reactor, providing insights into reaction kinetics and efficiency in novel reactor designs (Liedtke et al., 2013).

Solvent-Assisted Reaction Mechanisms

  • It is part of theoretical investigations into solvent-assisted reaction pathways, such as cycloisomerization processes, to understand the role of solvents in reaction mechanisms (Sordo et al., 2005).

Corrosion Inhibition Studies

  • The compound is studied for its potential as a corrosion inhibitor for metals, especially in understanding the adsorption behavior and surface interactions of acetylenic alcohols on metal surfaces (Babić-Samardžija et al., 2005).

Catalytic Synthesis of Cyclic Compounds

  • It's used in cobalt-mediated cycloaddition reactions to synthesize complex cyclic structures, contributing to advancements in synthetic organic chemistry (Groth et al., 2003).

Stereochemical Studies

  • The compound plays a role in stereochemical studies, like investigating the behavior of related compounds toward specific reagents and the resultant stereochemical outcomes (Takeshima et al., 1959).

Biotechnological Applications

  • It's also explored in biotechnological applications, such as the production of specific enantiomers through stereospecific hydrolysis using microbial enzymes (Ogawa et al., 1999).

Iridium-Catalyzed Chemical Reactions

  • The compound is a subject of investigation in iridium(I)-catalyzed reactions, particularly in the study of mechanisms for the formation of cyclic acetals (Fjermestad et al., 2011).

Development of Magnetically Recoverable Catalysts

  • It is used in the development of magnetically recoverable catalysts for hydrogenation reactions. These studies contribute to the advancement of sustainable and reusable catalyst systems (Easterday et al., 2014).

Properties

IUPAC Name

3,4,4-trimethylpent-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6-8(5,9)7(2,3)4/h1,9H,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWIEGOAVMLISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

993-53-3
Record name 3,4,4-Trimethyl-1-pentyn-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC47968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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